molecular formula C11H12BrNO2 B14589974 N-(3-Bromophenyl)-3-methoxybut-2-enamide CAS No. 61579-05-3

N-(3-Bromophenyl)-3-methoxybut-2-enamide

Cat. No.: B14589974
CAS No.: 61579-05-3
M. Wt: 270.12 g/mol
InChI Key: YZFBUYHNDKHPLQ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-methoxybut-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group, and a but-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-3-methoxybut-2-enamide typically involves the reaction of 3-bromoaniline with 3-methoxybut-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent extraction to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-3-methoxybut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the but-2-enamide moiety can be reduced to form a saturated amide.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-Bromophenyl)-3-oxobut-2-enamide.

    Reduction: Formation of N-(3-Bromophenyl)-3-methoxybutanamide.

    Substitution: Formation of N-(3-Substituted phenyl)-3-methoxybut-2-enamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

N-(3-Bromophenyl)-3-methoxybut-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-3-methoxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes. It may act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various physiological processes, which can be beneficial in the treatment of certain diseases.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromophenyl)-3-methoxybutanamide: Similar structure but lacks the double bond in the but-2-enamide moiety.

    N-(3-Bromophenyl)-3-oxobut-2-enamide: Similar structure but has a carbonyl group instead of a methoxy group.

    N-(3-Bromophenyl)-3-methoxyprop-2-enamide: Similar structure but has a shorter carbon chain.

Uniqueness

N-(3-Bromophenyl)-3-methoxybut-2-enamide is unique due to the presence of both a methoxy group and a but-2-enamide moiety, which can influence its reactivity and biological activity. The combination of these functional groups can make it a valuable compound for various applications in research and industry.

Properties

CAS No.

61579-05-3

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

N-(3-bromophenyl)-3-methoxybut-2-enamide

InChI

InChI=1S/C11H12BrNO2/c1-8(15-2)6-11(14)13-10-5-3-4-9(12)7-10/h3-7H,1-2H3,(H,13,14)

InChI Key

YZFBUYHNDKHPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC(=CC=C1)Br)OC

Origin of Product

United States

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